molecular formula C9H10N2O B126418 1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl- CAS No. 145934-59-4

1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-

Cat. No. B126418
CAS RN: 145934-59-4
M. Wt: 162.19 g/mol
InChI Key: FATQCTPNEKZZSD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl- is a derivative of 1H-Pyrrolo[2,3-B]pyridine . It’s a heterocyclic compound that has been studied for its potential in cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine consists of a pyrrole ring fused with a pyridine ring . The specific structure of the 3-methoxy-2-methyl- derivative is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-B]pyridine include a molecular weight of 118.1359 . The specific physical and chemical properties of the 3-methoxy-2-methyl- derivative are not available in the retrieved sources.

Future Directions

The future directions of research on 1H-Pyrrolo[2,3-B]pyridine derivatives could involve further exploration of their potential in cancer therapy . The specific future directions for 1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl- are not detailed in the retrieved sources.

properties

IUPAC Name

3-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8(12-2)7-4-3-5-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQCTPNEKZZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601299
Record name 3-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-

CAS RN

145934-59-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145934-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7,4 g (68 mmol) 2-hydrazinopyridine and 6,0 g (68 mmol) methoxyaceton in 50 ml of ethanol was refluxed for 1 h. The solvent was removed under reduced pressure. The resulting oil was dissolved in diethylene glycol and refluxed for 1,5 h. The mixture was allowed to cool and was poured into ice-water. Extraction with methylene chloride gave an black oily residue which was treated with boiling petroleumether (60-80). After decanting the solvent was allowed to cool and the precipitated product filtered of affording 4,5 g (41%) pure title compound as a yellow solid.
Quantity
68 mmol
Type
reactant
Reaction Step One
Quantity
68 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 60-80 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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